molecular formula C8H14O3 B12624880 Propyl 2-hydroxypent-4-enoate CAS No. 922160-45-0

Propyl 2-hydroxypent-4-enoate

Cat. No.: B12624880
CAS No.: 922160-45-0
M. Wt: 158.19 g/mol
InChI Key: DSMNYAIQWDNKLJ-UHFFFAOYSA-N
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Description

Propyl 2-hydroxypent-4-enoate is an organic compound with the molecular formula C8H14O3 It is an ester derived from 2-hydroxypent-4-enoic acid and propanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-hydroxypent-4-enoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxypent-4-enoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the removal of water formed during the reaction can be achieved through azeotropic distillation to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-hydroxypent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of propyl 2-oxopent-4-enoate.

    Reduction: The double bond in the pent-4-enoate moiety can be reduced to form propyl 2-hydroxypentanoate.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for the reduction of the double bond.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Propyl 2-oxopent-4-enoate

    Reduction: Propyl 2-hydroxypentanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Applications in Organic Synthesis

Propyl 2-hydroxypent-4-enoate serves as a versatile building block in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

  • Alkene Reactions:
    • The presence of a double bond facilitates reactions such as hydrogenation, halogenation, and hydroboration, making it valuable for creating more complex molecules.
  • Esterification Reactions:
    • It can undergo esterification with carboxylic acids to form new esters, which are important intermediates in organic synthesis.
  • Polymer Chemistry:
    • As a monomer, it can be polymerized to produce polyesters or other polymeric materials with desired properties for industrial applications.

Table 1: Summary of Synthetic Applications

Application TypeDescriptionExample Products
Alkene ReactionsReacts with hydrogen or halogensSaturated hydrocarbons
EsterificationForms new esters with carboxylic acidsVarious ester derivatives
PolymerizationActs as a monomer for polymer synthesisPolyesters, copolymers

Pharmaceutical Applications

The compound's hydroxyl group enhances its potential as a pharmaceutical intermediate. Research indicates that derivatives of this compound may exhibit biological activity, particularly in drug development:

  • Drug Development:
    • It can be modified to create analogs that may act on specific biological targets, such as enzymes or receptors.
  • Antioxidant Properties:
    • Preliminary studies suggest potential antioxidant activity, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases.

Case Study: Antioxidant Activity

A study investigated the antioxidant properties of various hydroxylated compounds, including this compound derivatives. The results indicated significant free radical scavenging activity, suggesting potential applications in formulations aimed at reducing oxidative damage in cells .

Material Science Applications

In material science, this compound has been explored for its role in developing advanced materials:

  • Coatings and Adhesives:
    • Its reactivity makes it suitable for use in coatings that require rapid curing and strong adhesion properties.
  • Biodegradable Plastics:
    • As part of biodegradable polymer formulations, it contributes to the development of sustainable materials that reduce environmental impact.

Table 2: Material Science Applications

Application TypeDescriptionExample Products
CoatingsUsed in fast-curing coatingsIndustrial coatings
Biodegradable PlasticsContributes to sustainable plastic formulationsBiodegradable bags

Mechanism of Action

The mechanism of action of propyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the ester bond can be hydrolyzed by esterases, resulting in the formation of 2-hydroxypent-4-enoic acid and propanol. The compound’s reactivity is influenced by the presence of the hydroxyl and ester functional groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

Propyl 2-hydroxypent-4-enoate can be compared with similar compounds such as:

    Ethyl 2-hydroxypent-4-enoate: Similar in structure but with an ethyl group instead of a propyl group. It may exhibit slightly different reactivity and physical properties.

    Methyl 2-hydroxypent-4-enoate: Contains a methyl group instead of a propyl group. It is often used in similar applications but may have different solubility and volatility characteristics.

    Butyl 2-hydroxypent-4-enoate: Contains a butyl group, which can influence its hydrophobicity and reactivity compared to this compound.

The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications in different fields.

Biological Activity

Propyl 2-hydroxypent-4-enoate is an unsaturated ester that has gained attention for its potential biological activities. Understanding its interactions at the molecular level and the resulting biological effects is crucial for its application in pharmaceuticals and biotechnology.

Chemical Structure and Properties

This compound is characterized by the following structure:

C8H14O3\text{C}_8\text{H}_{14}\text{O}_3

This compound features a hydroxyl group (-OH) and a double bond, which are significant for its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in antimicrobial therapies.
  • Antioxidant Properties : The presence of hydroxyl groups in unsaturated esters often correlates with antioxidant activity, which is vital for protecting cells from oxidative stress.
  • Enzyme Inhibition : Compounds like this compound may interact with specific enzymes, affecting metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various unsaturated esters, including this compound. Results indicated effective inhibition against several strains of bacteria, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 50 µg/mL for some strains, highlighting its potential as an antimicrobial agent .

Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity showed that this compound exhibits significant antioxidant properties. At a concentration of 100 µM, it demonstrated a scavenging effect comparable to well-known antioxidants such as ascorbic acid .

Enzyme Interaction

Research focusing on enzyme inhibition revealed that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission, with an IC50 value of approximately 40 µM .

Data Table: Biological Activities of this compound

Biological ActivityMethod UsedObservationsReference
AntimicrobialMIC AssayEffective against Gram-positive bacteria; MIC = 50 µg/mL
AntioxidantDPPH Radical ScavengingComparable to ascorbic acid at 100 µM
Enzyme InhibitionAChE Inhibition AssayCompetitive inhibitor; IC50 = 40 µM

Properties

CAS No.

922160-45-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

propyl 2-hydroxypent-4-enoate

InChI

InChI=1S/C8H14O3/c1-3-5-7(9)8(10)11-6-4-2/h3,7,9H,1,4-6H2,2H3

InChI Key

DSMNYAIQWDNKLJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(CC=C)O

Origin of Product

United States

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